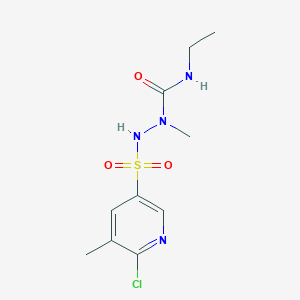

1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical class and potential reactivity of the compound . The first paper discusses the reaction of urinary amino acids with 1-fluoro-2,4-dinitrobenzene to form dinitro-phenylamine derivatives, which indicates the reactivity of fluorobenzene derivatives with amino compounds . The second paper describes the synthesis of various hydrazide hydrazones and 1,3,4-oxadiazolines derived from 4-fluorobenzoic acid hydrazide, which are evaluated for their antimicrobial activity . These papers suggest that fluorobenzene derivatives and oxadiazole compounds are of interest in the development of bioactive molecules.

Synthesis Analysis

The synthesis of related compounds involves the formation of hydrazide hydrazones and 1,3,4-oxadiazolines from 4-fluorobenzoic acid hydrazide . Although the exact synthesis of 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the use of a fluorobenzene derivative as a starting material and subsequent reactions to introduce the oxadiazole and urea functionalities.

Molecular Structure Analysis

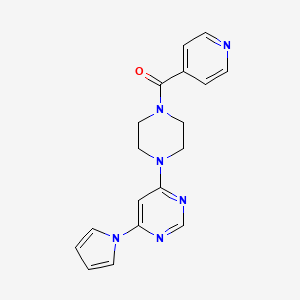

The molecular structure of 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea would likely include a fluorobenzene ring, an oxadiazole ring, and a urea moiety. The presence of the fluorine atom on the benzene ring could influence the electronic properties of the molecule and potentially its reactivity . The oxadiazole ring is a heterocyclic compound that is known to confer biological activity in various molecules .

Chemical Reactions Analysis

While the specific chemical reactions of 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea are not provided, the papers suggest that fluorobenzene derivatives can react with amino compounds to form derivatives , and that oxadiazole derivatives can be synthesized and possess biological activity . It is reasonable to assume that the compound could undergo similar reactions, potentially leading to the formation of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea are not discussed in the provided papers. However, the presence of a fluorine atom typically affects the acidity and lipophilicity of a molecule . The oxadiazole ring could contribute to the molecule's rigidity and influence its ability to interact with biological targets . The urea moiety is known to participate in hydrogen bonding, which could affect the solubility and bioavailability of the compound.

Applications De Recherche Scientifique

α-Glucosidase Inhibition and Antimicrobial Activity

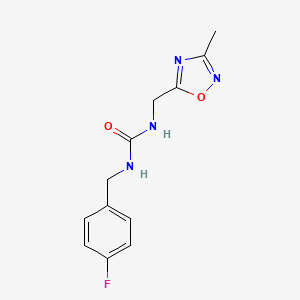

Menteşe, Ülker, and Kahveci (2015) studied benzimidazole derivatives containing 1,2,4-oxadiazole rings, including a compound similar to 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea. Their research showed promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This suggests potential applications in treating diabetes and infections (Menteşe, Ülker, & Kahveci, 2015).

HIV Integrase Inhibition

Monteagudo et al. (2007) discussed the use of 19F-NMR spectroscopy in drug discovery, including research on compounds similar to 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea, particularly as HIV integrase inhibitors. This indicates potential therapeutic applications in HIV treatment (Monteagudo et al., 2007).

Cytotoxicity Against Cancer Cells

Popov et al. (2020) synthesized hybrids of 1,3,4-oxadiazoles and tested their cytotoxicity against cancer cells. The findings suggest that compounds like 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea could be explored for potential anticancer applications (Popov et al., 2020).

Neuropeptide S Antagonist Activity

Zhang, Gilmour, Navarro, and Runyon (2008) identified compounds similar to 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea as potent Neuropeptide S (NPS) antagonists. This suggests potential applications in neuropsychiatric disorders (Zhang, Gilmour, Navarro, & Runyon, 2008).

Antifungal Activity

Rollas, Gulerman, and Erdeniz (2002) researched compounds including 4-fluorobenzoic acid derivatives for their antimicrobial potential, indicating the usefulness of similar compounds in combating fungal infections (Rollas, Gulerman, & Erdeniz, 2002).

Lipase and α-Glucosidase Inhibition

Bekircan, Ülker, and Menteşe (2015) synthesized compounds with structures resembling 1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea and evaluated them for lipase and α-glucosidase inhibition, suggesting potential in treating metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4O2/c1-8-16-11(19-17-8)7-15-12(18)14-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXVQNKOFRTYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)